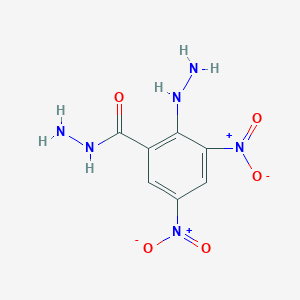![molecular formula C13H22ClNO B2685099 [3-(Heptyloxy)phenyl]amine hydrochloride CAS No. 1049788-18-2](/img/structure/B2685099.png)
[3-(Heptyloxy)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “[3-(Heptyloxy)phenyl]amine hydrochloride” would consist of a phenyl (benzene) ring with a heptyloxy (seven-carbon chain with an oxygen atom) substituent and an amine group. The hydrochloride part indicates that the compound forms a salt with hydrochloric acid, likely due to the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines generally have higher boiling points than comparable alkanes and ethers, but lower boiling points than alcohols . They can also engage in hydrogen bonding with water, making low molar mass amines quite soluble in water .Scientific Research Applications
Materials Science and Polymer Chemistry
- Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, is utilized in the synthesis of bio-based benzoxazine monomers, demonstrating the application of phenolic functionalities in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is promising for developing materials with thermal and thermo-mechanical properties suitable for a wide range of applications, highlighting the versatility of phenolic and amine compounds in materials science (Acerina Trejo-Machin et al., 2017).
Pharmacological Research
- Anti-HIV Activity : Research on N-1 side chain-modified analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) demonstrates the impact of structural modifications on the anti-HIV-1 activity of phenylamine derivatives. The study explores the substitution effects and structural rigidity, highlighting the potential of phenylamine compounds in developing more potent antiviral agents (R. Pontikis et al., 1997).
Chemistry and Catalysis
- Metal-Free Photoredox Catalysis : A study on the application of redox-activated primary amine derivatives for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds underlines the significance of amine functionalization in synthetic chemistry. This metal-free photoredox strategy opens avenues for synthesizing complex molecular scaffolds and functionalized alkynes, emphasizing the utility of amine derivatives in organic synthesis and catalysis (M. Ociepa et al., 2018).
Environmental Studies
- Solid-Phase Microextraction (SPME) : The development of a novel amino-functionalized polymer for headspace SPME of chlorophenols from environmental samples illustrates the application of amine functionalization in environmental analysis. This innovative approach, utilizing 3-(trimethoxysilyl) propyl amine (TMSPA) as a precursor, demonstrates the effectiveness of amine-functionalized materials in extracting and analyzing phenolic compounds in environmental matrices (H. Bagheri et al., 2008).
properties
IUPAC Name |
3-heptoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13;/h7-9,11H,2-6,10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLIFPPKQRQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)
![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)



![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2685034.png)
